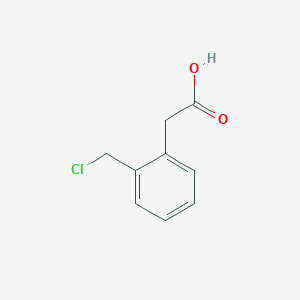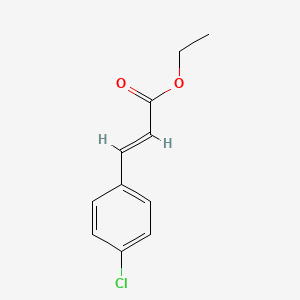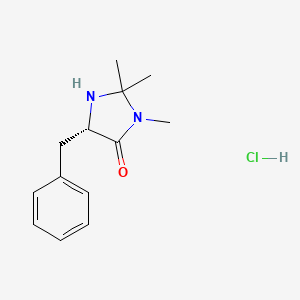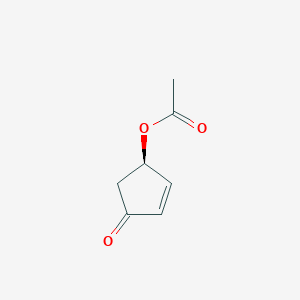
4-(4-甲氧基苯氧基)苯甲醛
描述
“4-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da . It is also known by other names such as “4’-Methoxybiphenyl-4-carboxaldehyde” and “4’-Methoxy [1,1’-biphenyl]-4-carbaldehyde” among others .
Synthesis Analysis
The synthesis of “4-(4-Methoxyphenoxy)benzaldehyde” involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . This reaction results in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenoxy)benzaldehyde” consists of two benzene rings connected by an oxygen atom . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .Physical And Chemical Properties Analysis
“4-(4-Methoxyphenoxy)benzaldehyde” is a solid substance with a melting point of 103-106 °C . Its empirical formula is C14H12O2 .科学研究应用
Crystal Structure Analysis
The compound “4-(4-Methoxyphenoxy)benzaldehyde” has been used in the study of crystal structures . The compound was synthesized via the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3) and the C—O—C angle at the central O atom is 118.82 (8) . This study provides valuable insights into the structural properties of the compound.
Synthesis of Tetrahydroisoquinolinones
“4-(4-Methoxyphenoxy)benzaldehyde” has been used as a building block in the synthesis of tetrahydroisoquinolinones . Tetrahydroisoquinolinones are a class of compounds that have shown potential in various areas of medicinal chemistry, including the development of new pharmaceuticals.
Internal Standard in Gas Chromatography-Mass Spectrometry
The compound has been used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry . This application is crucial in environmental research, particularly in the study of pesticide degradation.
Medical Research
“4-(4-Methoxyphenoxy)benzaldehyde” is commonly used in various fields such as medical research. While the specific applications in medical research are not detailed, the compound’s unique properties could make it useful in the synthesis of new drugs or as a reagent in biochemical experiments.
Environmental Research
As mentioned earlier, the compound’s use as an internal standard in the study of pesticide degradation highlights its role in environmental research . It could potentially be used in other environmental studies, such as the analysis of organic pollutants or the study of biodegradation processes.
Industrial Research
The compound is also used in industrial research. Its unique chemical structure could make it a valuable component in the development of new industrial chemicals or materials.
安全和危害
属性
IUPAC Name |
4-(4-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKVKMXUPYUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440771 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78725-47-0 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4-(4-Methoxyphenoxy)benzaldehyde and how was it synthesized?
A1: 4-(4-Methoxyphenoxy)benzaldehyde consists of two benzene rings linked by an oxygen atom with a methoxy group (-OCH3) attached to one ring and an aldehyde group (-CHO) to the other. [] It was synthesized via a nucleophilic addition reaction. This involved reacting 4-methoxyphenol with 4-fluorobenzaldehyde. []
Q2: What are the key structural features observed in the crystal structure of 4-(4-Methoxyphenoxy)benzaldehyde?
A2: X-ray crystallography revealed a dihedral angle of 71.52° between the two benzene rings in the molecule. [] This indicates a significant twist between the rings, likely due to steric hindrance. Additionally, the C-O-C bond angle at the central oxygen atom is 118.82°, which is typical for an ether linkage. []
Q3: How does 4-(4-Methoxyphenoxy)benzaldehyde interact with other molecules in its solid state?
A3: In the crystal lattice, 4-(4-Methoxyphenoxy)benzaldehyde molecules are connected through weak C-H⋯O hydrogen bonds, forming supramolecular layers. [] Furthermore, these layers are held together by C-H⋯π interactions, indicating that the aromatic rings play a role in the overall crystal packing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)
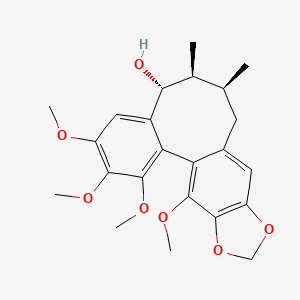




![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)
